(1,1'-Bipyrrolidine)-2,2',5,5'-tetrone
Overview
Description
Synthesis Analysis
Polyimides incorporating bipyrrolidine tetrone units are synthesized via the ring-coupling reaction of α,α’-bis(chlorosuccinimide)s, facilitated by dust zinc and iodine. The precursors, bis(α-chlorosuccinimide)s, are prepared through the dehydrocyclization of bismaleamic acids in the presence of thionyl chloride. This method confirms the structural integrity of monomers and polymers through IR, 1H-NMR, 13C-NMR spectroscopy, and elemental analysis (Găină & Gaina, 2007).
Molecular Structure Analysis
The molecular structure and conformation of bipyrrolidine derivatives have been explored through single-crystal X-ray crystallography, revealing specific dihedral angles and ring conformations. Such structural analyses help in understanding the spatial arrangement and potential reactivity of these compounds (Michael et al., 1990).
Chemical Reactions and Properties
Bipyrrolidine derivatives participate in various chemical reactions, including 1,3-dipolar cycloadditions, showcasing their versatility in forming heterocyclic compounds. These reactions often result in high efficiency and stereoselectivity, producing isoxazolidine cycloadducts with significant regioselectivity (Molchanov et al., 2014).
Physical Properties Analysis
The physical properties, such as thermal behavior, of polymers containing bipyrrolidine tetrone units have been monitored using dynamic thermogravimetric analysis (TGA) and differential scanning calorimetry (DSC). These analyses demonstrate the polymers' stability and potential applicability in various fields (Găină & Gaina, 2007).
Chemical Properties Analysis
The chemical properties of bipyrrolidine derivatives, including reactivity patterns in cycloaddition reactions and subsequent transformations, underline their utility in synthetic chemistry, particularly in the construction of complex heterocyclic structures. These properties are crucial for the development of new materials and pharmaceuticals (Anderson, 2016).
Scientific Research Applications
Polyimides Synthesis
(1,1'-Bipyrrolidine)-2,2',5,5'-tetrone units have been used in the creation of new linear polymers. These polymers are synthesized through ring-coupling reactions and have been analyzed for their structural integrity and thermal behavior using techniques like IR, NMR spectroscopy, and thermogravimetric analysis (Găină & Gaina, 2007).
Molecular Structure Analysis
The molecular structure and conformation of derivatives of (1,1'-Bipyrrolidine)-2,2',5,5'-tetrone, such as (1,1'-bipyrrolidine)-2,2'-dithione, have been determined using X-ray crystallography. This research contributes to understanding the structural properties of bipyrrolidine compounds (Michael et al., 1990).
Luminescent Material Development
Functionalized bipyrroles, including derivatives of (1,1'-Bipyrrolidine)-2,2',5,5'-tetrone, have been investigated for their high luminescence at room temperature, making them potential candidates for use in electroluminescent devices and other applications requiring UV emission (Che et al., 2001).
Chiral Ligand and Auxiliary Applications
(1,1'-Bipyrrolidine)-2,2',5,5'-tetrone has been used as a chiral motif in various asymmetric transformations, serving as chiral ligands, auxiliaries, and Lewis bases. Its physical and solubility properties have been studied, and its forms are commercially available (Li, 2012).
Chemical Synthesis and Characterization
Research has been conducted on the synthesis and characterization of various derivatives of (1,1'-Bipyrrolidine)-2,2',5,5'-tetrone. This includes studies on their structural and spectroscopic properties using techniques like FT-IR, NMR, and mass spectrometry, providing insights into the molecular nature and potential applications of these compounds (Demirci, 2020).
Metal Coordination Chemistry
The coordination chemistry of (1,1'-Bipyrrolidine)-2,2',5,5'-tetrone derivatives with metals like ruthenium has been explored. These studies shed light on the chiral induction abilities and potential applications in the development of metal-organic frameworks and coordination complexes (Popowski et al., 2016).
Safety And Hazards
Future Directions
The future directions for the research and application of “(1,1’-Bipyrrolidine)-2,2’,5,5’-tetrone” are not clearly mentioned in the available resources.
Please note that this information is based on the available resources and may not be fully comprehensive. For more detailed information, please refer to specific scientific literature and resources.
properties
IUPAC Name |
1-(2,5-dioxopyrrolidin-1-yl)pyrrolidine-2,5-dione | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H8N2O4/c11-5-1-2-6(12)9(5)10-7(13)3-4-8(10)14/h1-4H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VEUBNMYWDIAMNQ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)N(C1=O)N2C(=O)CCC2=O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H8N2O4 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60190850 | |
Record name | (1,1'-Bipyrrolidine)-2,2',5,5'-tetrone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60190850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
196.16 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
(1,1'-Bipyrrolidine)-2,2',5,5'-tetrone | |
CAS RN |
3741-24-0 | |
Record name | (1,1'-Bipyrrolidine)-2,2',5,5'-tetrone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0003741240 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N,N'-Bisuccinimide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=97100 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | N,N'-Bisuccinimide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=89717 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | (1,1'-Bipyrrolidine)-2,2',5,5'-tetrone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60190850 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1,1PR-BISUCCINIMIDE(N,NPR-BISUCCINIMIDYL) | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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